molecular formula C12H8ClN5 B13883385 N-(2-chloropyrimidin-4-yl)quinoxalin-6-amine

N-(2-chloropyrimidin-4-yl)quinoxalin-6-amine

Cat. No.: B13883385
M. Wt: 257.68 g/mol
InChI Key: SMWKHMTVWXYEPN-UHFFFAOYSA-N
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Description

N-(2-chloropyrimidin-4-yl)quinoxalin-6-amine is a heterocyclic compound that combines the structural features of pyrimidine and quinoxaline. These two moieties are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure makes it a subject of interest in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-chloropyrimidin-4-yl)quinoxalin-6-amine can be synthesized through a multi-step process involving the reaction of quinoxaline derivatives with chloropyrimidine. One common method involves the reaction of N,2,3-trimethyl-2H-indazol-6-amine with 2,4-dichloropyrimidine in a mixture of water and methanol at temperatures ranging from 25 to 30°C. This reaction typically yields the desired compound with a high yield of 86.7% .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloropyrimidin-4-yl)quinoxalin-6-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with different nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

    Cyclization: It can form cyclic structures through intramolecular reactions.

Common Reagents and Conditions

    Substitution: Reagents like sodium bicarbonate and N,N-dimethylformamide are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

N-(2-chloropyrimidin-4-yl)quinoxalin-6-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-chloropyrimidin-4-yl)quinoxalin-6-amine involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may induce cell cycle arrest and apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-chloropyrimidin-4-yl)quinoxalin-6-amine stands out due to its combined structural features of pyrimidine and quinoxaline, which confer unique biological activities and chemical reactivity. This dual functionality makes it a versatile compound in various research and industrial applications.

Properties

Molecular Formula

C12H8ClN5

Molecular Weight

257.68 g/mol

IUPAC Name

N-(2-chloropyrimidin-4-yl)quinoxalin-6-amine

InChI

InChI=1S/C12H8ClN5/c13-12-16-4-3-11(18-12)17-8-1-2-9-10(7-8)15-6-5-14-9/h1-7H,(H,16,17,18)

InChI Key

SMWKHMTVWXYEPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CN=C2C=C1NC3=NC(=NC=C3)Cl

Origin of Product

United States

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